molecular formula C26H27ClN2O5S B289357 N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B289357
M. Wt: 515 g/mol
InChI Key: BLXJFBQOCIAKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, commonly known as compound X, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various research fields. Compound X is a cyclic thiophene derivative that has been synthesized using a multi-step process involving several chemical reactions. The purpose of

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, neurodegeneration, and inflammation. In cancer cells, compound X has been shown to inhibit the mTOR and PI3K/AKT signaling pathways, which are involved in cell growth and survival. In neurodegenerative diseases, compound X has been shown to have antioxidant and anti-inflammatory effects, which may protect neurons from damage. In inflammation, compound X has been shown to inhibit the NF-κB signaling pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In neurodegenerative diseases, compound X has been shown to protect neurons from oxidative stress and inflammation, which may prevent neuronal damage. In inflammation, compound X has been shown to reduce the production of pro-inflammatory cytokines, which leads to a decrease in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its high potency and selectivity. Compound X has been shown to have a high affinity for its target proteins, which makes it an effective tool for studying various cellular pathways. However, one of the limitations of using compound X in lab experiments is its low solubility, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on compound X. One direction is to further investigate its potential applications in cancer research, neurology, and inflammation. Another direction is to explore its potential use as a therapeutic agent in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on various cellular pathways.

Synthesis Methods

Compound X is synthesized by a multi-step process involving several chemical reactions. The first step involves the synthesis of 3,4-dimethoxybenzoyl chloride, which is then reacted with 5-chloro-2-methoxyaniline to form 5-chloro-2-methoxy-N-(3,4-dimethoxybenzoyl)aniline. This intermediate product is then reacted with 2-bromo-3-thiophenecarboxylic acid to form compound X.

Scientific Research Applications

Compound X has been found to have potential applications in various research fields, including cancer research, neurology, and inflammation. In cancer research, compound X has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurology, compound X has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, compound X has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C26H27ClN2O5S

Molecular Weight

515 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C26H27ClN2O5S/c1-32-19-12-10-16(27)14-18(19)28-25(31)23-17-7-5-4-6-8-22(17)35-26(23)29-24(30)15-9-11-20(33-2)21(13-15)34-3/h9-14H,4-8H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

BLXJFBQOCIAKCP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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